molecular formula C15H22N2O B13770971 Benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)ethyl)- CAS No. 73664-79-6

Benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)ethyl)-

Cat. No.: B13770971
CAS No.: 73664-79-6
M. Wt: 246.35 g/mol
InChI Key: LCIOQRDSSCEPPR-UHFFFAOYSA-N
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Description

Benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)ethyl)- is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound features a benzamide core with two methyl groups at positions 2 and 6, and a pyrrolidinyl ethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)ethyl)- typically involves the condensation of 2,6-dimethylbenzoic acid with 2-(pyrrolidinyl)ethylamine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)ethyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, particularly at the methyl groups, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)ethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the pyrrolidinyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 2,6-dimethyl-N-(2-(piperidinyl)ethyl)-: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.

    Benzamide, 2,6-dimethyl-N-(2-(morpholinyl)ethyl)-: Contains a morpholinyl group, leading to different pharmacological properties.

    Benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)methyl)-: Similar but with a methyl group instead of an ethyl group.

Uniqueness

Benzamide, 2,6-dimethyl-N-(2-(pyrrolidinyl)ethyl)- is unique due to the presence of the pyrrolidinyl ethyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

73664-79-6

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C15H22N2O/c1-12-5-6-14(13(2)11-12)15(18)16-7-10-17-8-3-4-9-17/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,18)

InChI Key

LCIOQRDSSCEPPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCCN2CCCC2)C

Origin of Product

United States

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